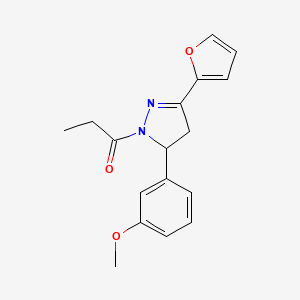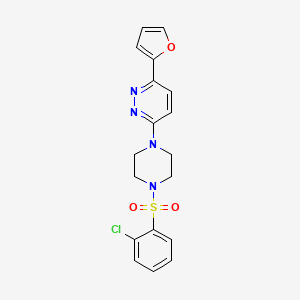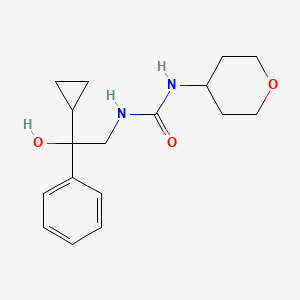![molecular formula C7H10ClF3O3S B2720120 [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2402830-16-2](/img/structure/B2720120.png)
[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride: is a complex organosulfur compound with the molecular formula C7H10ClF3O3S It is known for its unique structural features, including a cyclobutyl ring substituted with a methoxy group and a trifluoromethyl group, as well as a methanesulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by the action of the base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is used as a reagent for the introduction of the methanesulfonyl group into various organic molecules. It is also employed in the synthesis of complex organic compounds and as a protecting group for alcohols and amines.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It can also be used to create bioactive molecules for drug discovery and development.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications. These derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique reactivity makes it valuable for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonate or sulfonamide linkages with various nucleophiles. This reactivity is exploited in chemical synthesis and modification of biomolecules.
Comparación Con Compuestos Similares
Methanesulfonyl chloride (MsCl): A simpler analog without the cyclobutyl and trifluoromethyl groups.
Tosyl chloride (TsCl): Contains a toluene sulfonyl group instead of the methanesulfonyl group.
Trifluoromethanesulfonyl chloride (TfCl): Contains a trifluoromethanesulfonyl group instead of the methanesulfonyl group.
Uniqueness: [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is unique due to the presence of both a cyclobutyl ring and a trifluoromethyl group, which impart distinct steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
IUPAC Name |
[3-methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O3S/c1-14-6(7(9,10)11)2-5(3-6)4-15(8,12)13/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQGWSUTVZHONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2720038.png)





![N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2720048.png)


![(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine](/img/structure/B2720056.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2720060.png)
